molecular formula C18H27NO3 B14489575 4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) CAS No. 63916-32-5

4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester)

Katalognummer: B14489575
CAS-Nummer: 63916-32-5
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: HJESMIDEIMAGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propionate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Oxidation: The oxidation of the piperidine ring to form the N-oxide is achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Esterification: The final step involves the esterification of the hydroxyl group with propionic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized piperidine derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-4-phenyl-4-piperidinol propionate (ester): Similar structure but with a methyl group instead of a butyl group.

    4-Piperidinol, 1-butyl-4-phenyl-, acetate, hydrochloride: Similar structure but with an acetate ester instead of a propionate ester.

Uniqueness

4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

63916-32-5

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

(1-butyl-1-oxido-4-phenylpiperidin-1-ium-4-yl) propanoate

InChI

InChI=1S/C18H27NO3/c1-3-5-13-19(21)14-11-18(12-15-19,22-17(20)4-2)16-9-7-6-8-10-16/h6-10H,3-5,11-15H2,1-2H3

InChI-Schlüssel

HJESMIDEIMAGGY-UHFFFAOYSA-N

Kanonische SMILES

CCCC[N+]1(CCC(CC1)(C2=CC=CC=C2)OC(=O)CC)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.